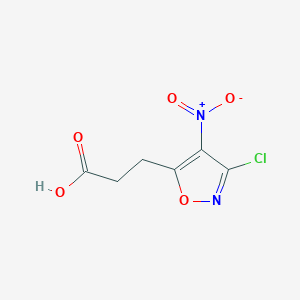

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, commonly known as CNQX, is a synthetic compound belonging to the family of isoxazole derivatives. It is available from various specialist distributors serving life science .

Synthesis Analysis

The synthesis of this compound might involve esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .Applications De Recherche Scientifique

Anticancer Activity

- A study by Buzun et al. (2021) synthesized novel compounds related to 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, exhibiting significant anticancer activities against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer.

Synthesis and Structural Studies

- Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis and structural characterization of similar propanoic acid derivatives, highlighting their complex chemical behavior and the importance of X-ray analysis for their structural determination (Kumarasinghe et al., 2009).

- Iwai, Asahara, and Nishiwaki (2017) demonstrated the synthesis of 5-acylated 3-cyanoisoxazoles, using a process that involves the safe synthetic equivalent of explosive nitroacetonitrile (Iwai et al., 2017).

Synthesis of Derivatives and Analogues

- Research by Bozhenkov et al. (2006) involved the synthesis of 5-chloro-4-nitropyrazoles, a structurally related group, demonstrating the complexity and potential of such compounds in synthetic chemistry (Bozhenkov et al., 2006).

- Deng Yong (2010) developed an improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, showcasing the evolving techniques in synthesizing complex organic compounds (Deng Yong, 2010).

Biological Applications and Studies

- A study by Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which exhibited potent inhibitory potential against urease enzyme, indicating potential biological applications (Nazir et al., 2018).

- Cheng Huansheng (2013) worked on the synthesis of Dabigatran Etexilate, a significant compound in pharmaceutical applications, illustrating the relevance of such compounds in drug synthesis (Cheng Huansheng, 2013).

Fluorescence and Spectral Studies

- Research by Frade et al. (2007) involved the fluorescence derivatisation of amino acids using compounds related to this compound, demonstrating their potential in biological assays (Frade et al., 2007).

- Hart et al. (2015) conducted a study on the solute transfer into 2-ethoxyethanol from water and gas phase, involving the use of related nitrobenzoic acids, indicating the compound's role in physical chemistry research (Hart et al., 2015).

Propriétés

IUPAC Name |

3-(3-chloro-4-nitro-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O5/c7-6-5(9(12)13)3(14-8-6)1-2-4(10)11/h1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUOTKIGDTVRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=NO1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)